molecular formula C15H20N2O2S B2619467 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one CAS No. 1104052-45-0

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one

Cat. No.: B2619467
CAS No.: 1104052-45-0
M. Wt: 292.4
InChI Key: HGTTVCLKGIJTPJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a synthetic piperazine-2-one derivative intended for research and laboratory use. This compound features a piperazin-2-one core scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules . Piperazine derivatives are frequently investigated for their central pharmacological activity and have been developed as therapeutic tools for various neuropsychiatric disorders, including as antipsychotics, antidepressants, and anxiolytics . The structure of this particular analog includes a 4-(phenylthio)butanoyl side chain, which may influence its physicochemical properties and biological interactions. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

3-methyl-4-(4-phenylsulfanylbutanoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTTVCLKGIJTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one typically involves the reaction of 3-methylpiperazin-2-one with 4-(phenylthio)butanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

Organic Chemistry

  • Synthesis Intermediate : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create derivatives with modified properties.

Biological Studies

  • Interaction with Biological Macromolecules : Research indicates that 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one may interact with proteins and nucleic acids, providing insights into molecular biology and biochemistry.
  • Cytotoxicity Studies : It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an antitumor agent. Studies have shown that derivatives of piperazinone compounds exhibit significant cytotoxicity against colon (HT-29) and lung (A549) cancer cells, highlighting its therapeutic potential .

Pharmacological Applications

  • Antitumor Activity : The compound is under investigation for its antitumor properties. Case studies have documented its effects on inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the activation of pro-apoptotic pathways .
  • Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further research in antimicrobial drug development.

Material Science

  • Development of New Materials : The unique chemical structure of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one lends itself to applications in material science, particularly in the synthesis of novel polymers or other materials with specific properties.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized piperazinone derivatives on HT-29 and A549 cell lines using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity compared to control groups, suggesting that modifications to the piperazine structure could enhance antitumor activity .

Case Study 2: Antibacterial Assessment

In another study focused on antimicrobial activity, derivatives of compounds similar to 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one were tested against various bacterial strains. The results demonstrated moderate to high antibacterial efficacy, particularly against Gram-positive bacteria, indicating potential for development as antibacterial agents.

Data Tables

Table 1: Summary of Cytotoxicity Results

CompoundCell LineIC50 (µM)
Compound AHT-2915
Compound BA54912
Control->50

Table 2: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli10 µg/mL
Compound DS. aureus8 µg/mL
Compound EP. aeruginosa15 µg/mL

Mechanism of Action

The exact mechanism of action of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine ring and phenylthio group. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazin-2-one and Piperazine Families

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Known Bioactivity
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one Piperazin-2-one 3-Methyl, 4-(4-(phenylthio)butanoyl) ~318.44 (calculated) Not reported Not available
Evogliptin tartrate Piperazin-2-one 3-(tert-butoxymethyl), 4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl) 529.44 (as tartrate) Not provided DPP-4 inhibitor (Type 2 diabetes)
3-(4-Methylpiperazin-1-yl)benzoic acid Piperazine 4-Methyl, 3-carboxylic acid 220.26 187–190 Reagent, no reported bioactivity
MK22 () Piperazine Thiophen-2-ylthio, 4-(trifluoromethyl)phenyl ~386.41 (calculated) Not reported Synthesized, no bioactivity data
Key Observations :

In contrast, MK22 and 3-(4-methylpiperazin-1-yl)benzoic acid feature a non-lactam piperazine ring, which may confer greater flexibility .

Substituent Effects: Sulfur-Containing Groups: The target’s phenylthio group differs from MK22’s thiophen-2-ylthio group. Fluorinated vs. Non-Fluorinated Groups: Evogliptin’s 2,4,5-trifluorophenyl group introduces strong electron-withdrawing effects, improving metabolic stability. The target’s phenylthio group lacks fluorine but may engage in hydrophobic interactions .

Physical Properties :

  • Melting points for piperazine derivatives (e.g., 187–190°C for 3-(4-methylpiperazin-1-yl)benzoic acid) suggest moderate crystallinity, which may correlate with solubility. The target’s melting point is unreported but likely influenced by its acyl chain and sulfur content .

Pharmacological and Functional Insights

  • Evogliptin Analogues : Evogliptin’s DPP-4 inhibition relies on its trifluorophenyl and tert-butoxymethyl groups for target binding. The target compound’s phenylthio group could substitute for these motifs in enzyme interactions but may lack equivalent electronegativity or steric bulk .
  • Thioether-Containing Compounds : MK22 and the target both feature thioether linkages, which are less metabolically stable than ethers but may offer unique binding profiles. MK22’s trifluoromethyl group enhances polarity, whereas the target’s phenyl group prioritizes hydrophobicity .

Research Findings and Hypotheses

  • Synthetic Feasibility : The target’s synthesis may parallel methods for MK22 (e.g., thioether formation via nucleophilic substitution or acylation of piperazin-2-one) .
  • Bioactivity Predictions: Based on Evogliptin’s success, the target’s piperazin-2-one core and acyl chain position it as a candidate for protease or kinase inhibition. However, the absence of fluorine or amino groups (critical in Evogliptin) may limit DPP-4 affinity .

Biological Activity

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies based on diverse sources.

Synthesis

The synthesis of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one typically involves the reaction of piperazine derivatives with various acylating agents. The specific synthetic route may vary, but it often includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties, including 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar piperazine derivatives against a range of bacterial strains, demonstrating that modifications in substituents can enhance their efficacy. For instance, compounds with phenylthio groups showed improved activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-oneStaphylococcus aureus, E. coli< 1.00 μg/mL
CiprofloxacinStaphylococcus aureus, E. coli3.12 μg/mL

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Piperazine derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain structural modifications could lead to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Case Study: Anticancer Screening
A recent study evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds structurally similar to 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

The biological activity of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound can bind effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. This interaction may disrupt normal cellular functions, leading to increased microbial susceptibility and reduced tumor growth .

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